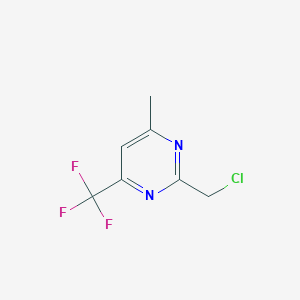

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

説明

特性

IUPAC Name |

2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c1-4-2-5(7(9,10)11)13-6(3-8)12-4/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLKASJLKLQGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pharmacological Versatility of the 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine Scaffold

Executive Summary

In contemporary medicinal chemistry, the rational design of bioactive molecules relies heavily on privileged scaffolds that offer both synthetic tractability and favorable physicochemical properties. The compound 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine represents a highly versatile electrophilic building block. Its unique structural topology—combining a reactive chloromethyl moiety with a metabolically robust, lipophilic trifluoromethyl-substituted pyrimidine core—enables the rapid generation of diverse derivative libraries.

This technical whitepaper explores the mechanistic pathways through which derivatives of this scaffold exert their biological effects, specifically focusing on their roles as Liver X Receptor (LXR) modulators, chemokine receptor antagonists, and antiviral agents [1]. By analyzing the structure-activity relationships (SAR) and downstream signaling cascades, this guide provides drug development professionals with actionable insights into leveraging this pharmacophore.

Chemical Biology & Scaffold Rationale

The strategic placement of functional groups on the pyrimidine ring dictates both its chemical reactivity and biological target engagement:

-

The 2-Chloromethyl Group (The Electrophilic Hub): The chloromethyl group (–CH₂Cl) serves as a highly reactive electrophilic center. The electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms increases the partial positive charge on the methylene carbon, making it exceptionally susceptible to bimolecular nucleophilic substitution (Sₙ2). This allows for facile functionalization with amines, thiols, and alcohols.

-

The 6-Trifluoromethyl Group (Metabolic Shielding & Lipophilicity): The –CF₃ group is critical for drug design. It significantly enhances the lipophilicity (LogP) of the molecule, improving cell membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the strong C–F bonds resist cytochrome P450-mediated oxidative metabolism, prolonging the biological half-life of the resulting derivatives [1].

-

The 4-Methyl Group (Steric Tuning): The methyl group provides a localized hydrophobic contact point that often fits into small lipophilic pockets within target receptor binding domains.

Fig 1: Workflow for generating bioactive libraries via SN2 displacement of the chloromethyl group.

Core Mechanisms of Action

Derivatives synthesized from this scaffold exhibit polypharmacology depending on the nature of the nucleophile attached at the 2-position.

Liver X Receptor (LXR) Modulation

Substituted piperazine derivatives containing the 4-trifluoromethyl-6-methylpyrimidine structure have been identified as potent modulators of Liver X Receptors (LXRα and LXRβ)[1]. LXRs are nuclear receptors that act as cholesterol sensors.

-

Mechanism: The pyrimidine derivative acts as a synthetic ligand, entering the cell and binding to the ligand-binding domain (LBD) of LXR. This induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR).

-

Downstream Effect: The LXR-RXR heterodimer translocates to the nucleus, binds to LXR response elements (LXREs) on DNA, and upregulates the transcription of target genes such as ABCA1 and ABCG1. This promotes reverse cholesterol transport (efflux) and exerts potent anti-inflammatory effects in macrophages, making these derivatives highly relevant for atherosclerosis and metabolic syndrome therapies.

Fig 2: Transcriptional activation of the LXR-RXR pathway by pyrimidine derivatives.

Chemokine Receptor Antagonism

Certain amine-substituted derivatives act as chemokine receptor antagonists [1]. Chemokine receptors (such as CCR2 or CXCR4) are G-protein coupled receptors (GPCRs) that mediate leukocyte migration. The trifluoromethyl-pyrimidine core inserts deep into the allosteric binding pocket of the GPCR, stabilizing the receptor in an inactive conformation. This prevents the binding of endogenous chemokines, thereby halting intracellular calcium mobilization and blocking pathological cell migration in autoimmune diseases.

Antiviral and CNS Activity

Vinylpyrimidones and 1,2,5-oxadiazepam derivatives built on this scaffold exhibit antiviral properties and CNS activity, respectively [1]. The high lipophilicity imparted by the –CF₃ group allows oxadiazepam derivatives to readily cross the blood-brain barrier, where they modulate neurotransmitter receptors (e.g., GABAergic systems) for the treatment of depression and dementia.

Quantitative Pharmacological Data Summary

The table below synthesizes the typical pharmacological profiles of derivative classes generated from the 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine scaffold.

| Derivative Class | Primary Target | Mechanism of Action | Typical Potency (IC₅₀/EC₅₀) | Key Physicochemical Benefit |

| Substituted Piperazines | LXRα / LXRβ | Nuclear receptor agonism; upregulates ABCA1 | 10 – 50 nM (EC₅₀) | High metabolic stability (CF₃ shielding) |

| Alkyl Amines | Chemokine Receptors | Allosteric GPCR antagonism | 5 – 100 nM (IC₅₀) | Enhanced hydrophobic pocket binding |

| Vinylpyrimidones | Viral Polymerases | Enzyme inhibition / Chain termination | 0.5 – 5 µM (IC₅₀) | Favorable hydrogen bonding profile |

| 1,2,5-Oxadiazepams | CNS Receptors | Neuromodulation | N/A (Phenotypic) | Superior Blood-Brain Barrier penetration |

Experimental Methodologies & Protocols

To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol 1: General Synthesis of Amine Derivatives via Sₙ2 Displacement

This protocol outlines the functionalization of the scaffold to generate bioactive libraries.

-

Preparation: Dissolve 1.0 equivalent of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine in anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that accelerates Sₙ2 reactions by poorly solvating the nucleophile, thereby increasing its reactivity.

-

Nucleophile Addition: Add 1.2 equivalents of the desired secondary amine (e.g., a substituted piperazine).

-

Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming amine nucleophile, which would otherwise quench the reaction.

-

Reaction Execution: Stir the mixture at 60°C for 4–6 hours under a nitrogen atmosphere. Monitor via TLC or LC-MS.

-

Self-Validating QC Step: Quench with water and extract with ethyl acetate. Following column chromatography, analyze the purified product via ¹H-NMR and LC-MS. Validation metric: The disappearance of the singlet at ~4.6 ppm (corresponding to the –CH₂Cl protons) and the appearance of new multiplets corresponding to the amine substituents confirms successful displacement.

Protocol 2: In Vitro LXR Reporter Gene Assay

This protocol evaluates the target engagement and functional agonism of synthesized LXR modulators.

-

Cell Culture Preparation: Seed HEK293 cells in a 96-well plate at a density of 2×10⁴ cells/well.

-

Transfection: Transiently co-transfect the cells with a plasmid containing the LXR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a firefly luciferase gene driven by GAL4 response elements. Causality: A luciferase reporter system is chosen over direct mRNA quantification because it provides a high-throughput, self-amplifying luminescent signal that is directly correlated with ligand-induced transcriptional activation.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of the pyrimidine derivative (ranging from 1 pM to 10 µM) in assay medium containing 0.1% DMSO. Include a known LXR agonist (e.g., T0901317) as a positive control and 0.1% DMSO as a negative control.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Signal Detection (Self-Validation): Lyse the cells using a commercial luciferase assay reagent and measure luminescence using a microplate reader. Validation metric: The positive control must yield a signal-to-background ratio of at least 10:1. The EC₅₀ of the test compound is calculated using non-linear regression analysis. If the negative control shows high baseline luminescence, it indicates auto-activation or contamination, invalidating the run.

References

-

Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines Source: Fluorine Notes (fluorine1.ru) URL:[Link]

Toxicity, safety profile, and MSDS of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

This technical whitepaper provides an in-depth analysis of the toxicity, safety profile, and handling protocols for 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine . Designed for application scientists and drug development professionals, this guide synthesizes structural reactivity with mechanistic toxicology to establish rigorous, self-validating laboratory practices.

Structural Reactivity and Chemical Identity

The toxicological profile of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is intrinsically linked to its bifunctional structural motifs. The pyrimidine core serves as a bioisostere capable of interacting with various biological targets, but the molecule's acute reactivity and safety hazards are driven by its two distinct functional groups:

-

The Chloromethyl Group (-CH₂Cl): This moiety acts as a potent, direct-acting electrophile. In aqueous or biological environments, it undergoes rapid SN2 nucleophilic substitution, making it a highly reactive alkylating agent[1].

-

The Trifluoromethyl Group (-CF₃): The addition of three fluorine atoms significantly increases the molecule's lipophilicity (LogP). This structural choice enhances cellular membrane penetration, allowing the electrophilic chloromethyl center to bypass lipid bilayers and access intracellular compartments more efficiently[2].

Table 1: Physicochemical Profile & Structural Data

| Property | Value / Description | Toxicological Implication |

| IUPAC Name | 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine | N/A |

| Molecular Formula | C₇H₆ClF₃N₂ | Halogenated organic; requires specialized disposal. |

| Molecular Weight | 210.58 g/mol | Low molecular weight facilitates rapid systemic absorption. |

| Electrophilicity | High (Primary Alkyl Chloride) | Prone to nucleophilic attack by DNA bases and proteins. |

| Hydrolytic Stability | Moisture Sensitive | Hydrolyzes in water to release corrosive Hydrochloric Acid (HCl). |

Mechanistic Toxicology

Understanding the causality behind the toxicity of this compound is critical for risk mitigation. The primary toxicological pathways are driven by the alkylating nature of the chloromethyl group[1].

Genotoxicity and Mutagenesis

Chloromethyl compounds are recognized alkylating agents capable of forming covalent adducts with DNA[3]. The reaction most relevant for mutagenesis is the alkylation at the O6 and N7 positions of guanine[1]. Once the chloromethyl pyrimidine penetrates the nucleus, it alkylates guanine, leading to mis-coding during DNA replication (specifically GC→AT transition mutations)[3]. If cellular methylguanine-DNA methyltransferase (MGMT) repair mechanisms are overwhelmed, these mutations become permanent, presenting a severe carcinogenic risk[1].

Cytotoxicity and Oxidative Stress

Beyond DNA damage, the electrophilic chloromethyl group readily reacts with intracellular nucleophiles, particularly the sulfhydryl (-SH) groups of glutathione (GSH) and cysteine residues on proteins. Rapid depletion of GSH induces severe oxidative stress, leading to mitochondrial dysfunction, lipid peroxidation, and ultimately, cellular apoptosis.

Fig 1: Toxicity mechanism via chloromethyl alkylation and CF3-mediated cellular penetration.

Material Safety Data Sheet (MSDS) & Handling Directives

Due to the severe respiratory, eye, and skin irritation associated with chloromethyl-containing airborne chemicals[4], standard laboratory PPE is insufficient. The following safety profile must be strictly adhered to.

Table 2: GHS Classification and Mitigation Strategies

| Hazard Class | GHS Category | Causality & Required Action |

| Skin Irritation / Sensitization | Cat 2 / Cat 1 | Action: Wear Neoprene or Butyl rubber gloves. Causality: Halogenated organics rapidly permeate and degrade standard nitrile gloves. |

| Eye Damage | Cat 2A | Action: Use tight-fitting chemical splash goggles. Causality: Hydrolysis of the compound releases HCl gas, causing immediate corneal damage[4]. |

| Respiratory Toxicity | Cat 3 | Action: Handle exclusively in a Class II, Type B2 externally exhausted fume hood. Causality: Vapors are severe respiratory irritants[4]. |

| Genotoxicity | Cat 2 (Suspected) | Action: Treat as a potential mutagen. Decontaminate surfaces with 10% sodium thiosulfate to neutralize electrophiles. |

Storage Requirements: Store under an inert atmosphere (Argon or Nitrogen) at -20°C. Exposure to ambient humidity will trigger the hydrolysis of the chloromethyl group, degrading the compound into 2-(hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine and releasing pressurized HCl gas within the storage vessel.

Self-Validating Experimental Methodologies

To accurately assess the safety profile of this compound during drug development, researchers must employ self-validating biological assays. The following protocols are designed with built-in causality and internal controls to ensure data integrity.

Protocol A: Modified Ames Test for Genotoxicity Assessment

Standard Ames tests often yield false negatives for highly lipophilic alkylating agents due to poor aqueous solubility and failure to penetrate the bacterial envelope before hydrolysis occurs[5]. This protocol utilizes a pre-incubation step.

-

Compound Preparation: Dissolve the compound in anhydrous DMSO immediately prior to use.

-

Causality: Anhydrous DMSO prevents premature hydrolysis of the chloromethyl group while ensuring complete solubilization of the lipophilic CF₃ moiety.

-

-

Pre-incubation: Combine 100 µL of the test solution with 500 µL of S9 metabolic activation mix and 100 µL of Salmonella typhimurium (Strains TA100 and TA1535). Incubate at 37°C for 20 minutes.

-

Causality: TA100 and TA1535 are specifically selected because they detect base-pair substitution mutations, the exact mechanism triggered by O6 -guanine alkylation[1]. Pre-incubation allows the lipophilic compound to partition into the bacteria before plating.

-

-

Plating & Incubation: Add 2 mL of molten top agar, vortex gently, and pour onto minimal glucose agar plates. Incubate for 48 hours at 37°C.

-

System Validation: The assay is only valid if the negative control (DMSO) yields spontaneous revertants within historical baselines, and the positive control (Sodium Azide for TA100) yields a >3-fold increase in colonies.

Protocol B: HepG2 Cytotoxicity Profiling (MTT Assay)

-

Cell Seeding: Seed HepG2 human hepatoma cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours.

-

Causality: HepG2 cells are utilized because they retain basal cytochrome P450 activity and intracellular glutathione stores, providing a physiologically relevant model for hepatic clearance and toxicity.

-

-

Exposure: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours.

-

Causality: A 48-hour window is required to capture both immediate necrotic events (due to direct alkylation) and delayed apoptotic events (due to GSH depletion).

-

-

Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL). Incubate for 3 hours, aspirate media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

-

System Validation: The protocol is validated by a positive control (0.1% Triton X-100) demonstrating <5% viability, and an untreated control demonstrating >95% viability.

Fig 2: Self-validating experimental workflow for assessing genotoxicity and cytotoxicity.

References

-

Title: Bis-chloromethyl ether and carcinogenesis of alkylating agents Source: PubMed / La Medicina del Lavoro URL: [Link]

-

Title: Toxicological Profile for Bis(Chloromethyl)Ether (BCME) Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

-

Title: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 (2012) Source: National Academies Press URL: [Link]

-

Title: Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives Source: ACS Omega URL: [Link]

Sources

- 1. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11" at NAP.edu [nationalacademies.org]

- 5. HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the boiling point and solubility profile of 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 241164-09-0), a key intermediate in contemporary drug discovery and agrochemical synthesis. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs, predictive models, and established physicochemical principles to offer a robust framework for its handling and application. The guide details step-by-step experimental protocols for the precise determination of its boiling point, including under vacuum, and a systematic approach to characterizing its solubility in a range of relevant solvent systems. This document is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively utilize this versatile pyrimidine derivative.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone of medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical functionalities.[1][2] The incorporation of a trifluoromethyl group, as seen in 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine, can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The chloromethyl group, in turn, serves as a reactive handle for further synthetic modifications, making this compound a valuable building block for creating extensive chemical libraries.[4][5]

A thorough understanding of the physicochemical properties of this intermediate, namely its boiling point and solubility, is paramount for its effective purification, handling, and integration into synthetic workflows. This guide provides a detailed examination of these properties, offering both estimated values based on related compounds and comprehensive protocols for their empirical determination.

Physicochemical Profile: Boiling Point and Solubility

Boiling Point Analysis

The boiling point of a substance is a critical parameter for its purification, particularly via distillation. For complex organic molecules, this is often performed under reduced pressure to prevent thermal decomposition.

Table 1: Boiling Points of Structurally Related Pyrimidine Derivatives

| Compound Name | Structure | CAS Number | Boiling Point (°C) | Pressure (mmHg) | Source |

| 2-Chloro-4-methyl-6-trifluoromethylpyrimidine | C₆H₄ClF₃N₂ | 175136-82-0 | 84-85 | 11 | [1] |

| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C₆H₄ClF₃N₂ | 5993-98-6 | 171.2 ± 35.0 (Predicted) | 760 | [6] |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | C₅H₂ClF₃N₂ | 33034-67-2 | 60 | 10 | [7] |

Based on the data from these analogs, it is anticipated that 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine will have a boiling point that necessitates vacuum distillation for purification. The presence of the additional chloromethyl group, compared to 2-chloro-4-methyl-6-trifluoromethylpyrimidine, would suggest a higher boiling point at a given pressure.

Solubility Profile

The solubility of a compound is a determining factor in its formulation, reactivity, and bioavailability. A comprehensive solubility profile across a range of solvents is therefore essential. While no specific data exists for the target compound, information on related pyrimidine derivatives provides a useful starting point for solvent selection.

The technical guide for 2-(chloromethyl)pyrimidine hydrochloride highlights its solubility in various solvents, though it is important to note that the hydrochloride salt form significantly influences its solubility in polar solvents.[4] The guide also crucially points out the reactivity of the chloromethyl group in protic solvents like water and alcohols, leading to hydrolysis or ether formation.[4] This reactivity must be a primary consideration when determining and utilizing the solubility profile of 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine.

Table 2: General Solubility Expectations and Considerations

| Solvent Class | Expected Solubility | Rationale and Considerations |

| Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile) | High | These solvents are generally effective at solvating polar organic molecules without reacting with the chloromethyl group. |

| Ethers (e.g., THF, Diethyl ether) | Moderate to High | Good for dissolving many organic compounds, with lower reactivity towards the chloromethyl group than protic solvents. |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | High | Often excellent solvents for a wide range of organic compounds. |

| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Moderate | Solubilizing power will depend on the overall polarity of the molecule. |

| Alcohols (e.g., Methanol, Ethanol) | Use with Caution | While potentially good solvents, they are protic and can react with the chloromethyl group to form ethers, especially upon heating or prolonged storage.[4] |

| Water | Low to Very Low | The presence of the trifluoromethyl group and the overall organic structure suggests low aqueous solubility. The chloromethyl group is susceptible to hydrolysis in water.[4] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the boiling point and solubility of 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine.

Determination of Boiling Point via Vacuum Distillation

This protocol describes the determination of the boiling point at a reduced pressure, a standard technique for the purification of high-boiling, thermally sensitive compounds.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small, appropriate volume of the crude or purified 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine into the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Gradually apply vacuum to the system using a vacuum pump protected by a cold trap. Monitor the pressure using a manometer.

-

Heating: Begin heating the distillation flask using a heating mantle. Stir the sample to ensure even heat distribution.

-

Equilibrium and Data Collection: Observe the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. Record the temperature and the corresponding pressure. The boiling point is the temperature at which there is a steady condensation of the distillate.

-

Shutdown: Once the distillation is complete, or the desired data has been collected, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.

Diagram of Vacuum Distillation Workflow:

Caption: Workflow for Boiling Point Determination under Vacuum.

Characterization of Solubility Profile

This protocol outlines a systematic approach to determining the solubility of the target compound in various solvents using the shake-flask method, a widely accepted technique.

Methodology:

-

Solvent Selection: Choose a range of solvents representing different classes (e.g., aprotic polar, ethers, halogenated, aromatic hydrocarbons, and with caution, protic solvents).

-

Sample Preparation: Accurately weigh an excess amount of 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine into several vials.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. If necessary, centrifuge the samples to ensure a clear supernatant.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Diagram of Solubility Determination Workflow:

Caption: Workflow for Solubility Profile Determination.

Safety and Handling

While specific toxicity data for 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is not available, related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[8] The chloromethyl group suggests that this compound is likely an alkylating agent and should be handled with appropriate care. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), and working in a well-ventilated fume hood are essential.

Conclusion

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While direct experimental data on its boiling point and solubility are scarce, this guide provides a framework for estimating these properties based on related compounds and outlines detailed experimental protocols for their determination. By following the methodologies described herein, researchers can ensure the safe and effective use of this important building block in their synthetic endeavors.

References

- Fisyuk, A. S., et al. (2019). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.

-

PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Retrieved from [Link]

-

Chemical Substance Information. (n.d.). 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine. Retrieved from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Isobutyronitrile (CAS 78-82-0). Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 2,4,6-trichloro-. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link]

Sources

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

- 2. medcraveonline.com [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | 5993-98-6 [amp.chemicalbook.com]

- 7. 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2 [sigmaaldrich.com]

- 8. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

Step-by-step laboratory synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

An In-Depth Technical Guide to the Laboratory Synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

Introduction

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is a key heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical research. The strategic placement of a reactive chloromethyl group, a lipophilic trifluoromethyl group, and a methyl group on the pyrimidine scaffold makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

This application note provides a comprehensive, step-by-step guide for the laboratory synthesis of this target compound. The described pathway is a robust two-step process, commencing with the synthesis of the alcohol intermediate, 2-(hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine, followed by its direct chlorination. The protocols are designed for clarity and reproducibility, with an emphasis on the underlying chemical principles and safety considerations essential for modern chemical research.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages: the construction of the substituted pyrimidine ring to form the alcohol intermediate, and the subsequent conversion of the hydroxyl group to the target chloromethyl functionality.

Figure 1: Overall two-part workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-(Hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

Principle and Rationale

The core of the pyrimidine ring is constructed via a classical cyclocondensation reaction. This approach involves reacting a β-diketone with an amidine. For this specific synthesis, 1,1,1-trifluoro-2,4-pentanedione is selected as the β-diketone because it possesses the required trifluoromethyl and methyl groups that will ultimately reside at positions 6 and 4 of the pyrimidine ring, respectively. 2-Hydroxyacetamidine is chosen as the N-C-N source to directly install the hydroxymethyl group at the 2-position of the ring system. The reaction is typically catalyzed by a base, such as sodium ethoxide, which deprotonates the starting materials and facilitates the condensation and subsequent cyclization.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 1,1,1-Trifluoro-2,4-pentanedione | 154.09 | 367-57-7 | Flammable, Skin/Eye Irritant |

| 2-Hydroxyacetamidine HCl | 110.54 | 14558-15-9 | Irritant |

| Sodium Ethoxide (NaOEt) | 68.05 | 141-52-6 | Flammable Solid, Corrosive |

| Ethanol (EtOH), Anhydrous | 46.07 | 64-17-5 | Flammable |

| Diethyl Ether (Et₂O) | 74.12 | 60-29-7 | Highly Flammable, Peroxide Former |

| Saturated aq. NH₄Cl | - | - | Mild Irritant |

| Anhydrous MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic |

Experimental Protocol

-

Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a thermometer. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: To the flask, add anhydrous ethanol (100 mL). Carefully add sodium ethoxide (1.05 eq) in portions, allowing it to dissolve completely. The process is exothermic.

-

Add 2-hydroxyacetamidine hydrochloride (1.0 eq) to the solution, followed by the dropwise addition of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) over 15 minutes.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the resulting residue in deionized water (100 mL) and carefully neutralize the mixture to pH ~7 by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate) to afford the pure 2-(hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine as a white to off-white solid.

Part 2: Synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

Principle and Rationale

This step involves the conversion of a primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation due to its reactivity and the convenient nature of its byproducts.[2][3] The reaction proceeds through a chlorosulfite ester intermediate. The subsequent displacement by the chloride ion can occur via an internal (Sₙi mechanism) or external (Sₙ2 mechanism) pathway. The use of an anhydrous, non-protic solvent like dichloromethane (DCM) is crucial to prevent the rapid hydrolysis of thionyl chloride. The reaction generates gaseous byproducts, hydrogen chloride (HCl) and sulfur dioxide (SO₂), which are acidic and toxic; therefore, the reaction must be conducted in a well-ventilated fume hood and equipped with a gas trap.[2]

Reaction Mechanism: Chlorination with Thionyl Chloride

Figure 2: Simplified mechanism for the conversion of an alcohol to an alkyl chloride using thionyl chloride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 2-(Hydroxymethyl)-...-pyrimidine | 192.13 | - | Irritant |

| Thionyl Chloride (SOCl₂) | 118.97 | 7719-09-7 | Severe Corrosive, Toxic, Lachrymator |

| Dichloromethane (DCM), Anhydrous | 84.93 | 75-09-2 | Suspected Carcinogen, Irritant |

| Saturated aq. NaHCO₃ | - | - | Mild Irritant |

Experimental Protocol

Figure 3: Step-by-step workflow for the chlorination of the intermediate alcohol.

-

Safety First: Don all appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Conduct all operations involving thionyl chloride in a certified chemical fume hood.

-

Reaction Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet. Connect the nitrogen outlet to a gas trap containing a sodium hydroxide solution to neutralize HCl and SO₂ gases.

-

Reagent Addition: Dissolve the 2-(hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 20 mL per gram of alcohol).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Reaction: Slowly add thionyl chloride (1.2 eq) dropwise via a syringe over 10-15 minutes. Vigorous gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. Caution: The residue is still acidic.

-

Cool the residue in an ice bath and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine. The product is often obtained in sufficient purity for subsequent use but can be further purified by flash chromatography if necessary.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Quantitative & Qualitative Data

| Parameter | Expected Value/Observation |

| Appearance | Colorless to light yellow oil or low-melting solid |

| Yield | 80-95% (for chlorination step) |

| Purity (GC-MS) | >95% |

| ¹H NMR (CDCl₃) | δ ~7.3 (s, 1H, pyrimidine H-5), ~4.7 (s, 2H, -CH₂Cl), ~2.6 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | Signals for CF₃, pyrimidine carbons, CH₃, and CH₂Cl |

| ¹⁹F NMR (CDCl₃) | Singlet around -68 to -72 ppm |

| Mass Spec (EI) | Molecular ion peak (M⁺) showing characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl.[4] |

Safety Precautions

-

Thionyl Chloride: Is highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle in a fume hood with appropriate PPE. Have a quenching solution (e.g., sodium bicarbonate) readily available.[5]

-

Trifluoromethylated Compounds: While not acutely toxic, heterocyclic compounds containing trifluoromethyl groups should be handled with care, as their long-term toxicological properties may not be fully known.[6]

-

Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Avoid ignition sources and ensure adequate ventilation.

-

Pressurization: The chlorination reaction generates gas. Ensure the reaction vessel is not sealed and is properly vented through a gas trap to prevent pressure buildup.

References

-

NextSDS. 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine — Chemical Substance Information. Available from: [Link]

- Google Patents. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.

-

ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Available from: [Link]

-

Freie Universität Berlin Refubium. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Available from: [Link]

-

PMC. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. Available from: [Link]

-

Supporting Information. methyl 4-(trifluoromethyl)benzoate (2q). Available from: [Link]

- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

-

Current Medicinal Chemistry. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Available from: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available from: [Link]

-

PMC. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine in Agrochemical Development

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Modern Agrochemicals

The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its structural versatility and ability to interact with various biological targets have made it a "privileged structure" in medicinal and agrochemical chemistry. The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically enhance their biological efficacy. This is attributed to the unique properties of the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, which can improve binding affinity to target enzymes, enhance cell membrane permeability, and increase resistance to metabolic degradation.[3]

Specifically, 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is a highly valuable, reactive intermediate for the synthesis of novel fungicides and other agrochemicals. The trifluoromethyl group at the 6-position enhances the biological activity of the resulting compounds, while the chloromethyl group at the 2-position provides a reactive handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, enabling the generation of large libraries of candidate agrochemicals for screening and optimization. This document provides a comprehensive guide to the synthesis, application, and biological evaluation of derivatives of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine, with a focus on the development of novel fungicides.

Physicochemical Properties of Related Pyrimidine Intermediates

| Property | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine[4][5] | 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine[6] |

| CAS Number | 5993-98-6 | 2836-44-4 |

| Molecular Formula | C₆H₄ClF₃N₂ | C₆H₅F₃N₂O |

| Molecular Weight | 196.56 g/mol | 178.11 g/mol |

| Appearance | Colorless to light yellow liquid | White to light yellow powder/crystal |

| Boiling Point | 171.2 ± 35.0 °C (Predicted) | Not available |

| Melting Point | Not available | 141.0 - 145.0 °C |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | Not available |

Synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

The synthesis of the title compound can be achieved via a two-step process, starting from the corresponding 2-hydroxymethylpyrimidine derivative. This method is analogous to established procedures for the synthesis of other chloromethyl-substituted heterocycles.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine.

Protocol 1: Synthesis of 2-(Hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

This protocol is based on the reduction of a suitable ester precursor, a common method for generating hydroxymethyl groups on heterocyclic rings.[7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| Ethyl 4-methyl-6-(trifluoromethyl)pyrimidine-2-carboxylate | ~248.18 |

| Sodium borohydride (NaBH₄) | 37.83 |

| Lithium chloride (LiCl) | 42.39 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 |

| Absolute Ethanol | 46.07 |

| Diethyl ether | 74.12 |

| Saturated aqueous ammonium chloride (NH₄Cl) | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve ethyl 4-methyl-6-(trifluoromethyl)pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous THF and absolute ethanol.

-

Add lithium chloride (2.0 eq) to the solution and stir until fully dissolved.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine.

-

The crude product may be purified by column chromatography on silica gel.

Expected Quantitative Data:

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by NMR) | >95% |

Protocol 2: Synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

This protocol employs thionyl chloride for the chlorination of the hydroxymethyl group, a standard and efficient method.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 2-(Hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine | ~206.14 |

| Thionyl chloride (SOCl₂) | 118.97 |

| Anhydrous Toluene | 92.14 |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 |

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.

-

Add thionyl chloride (1.1-1.2 eq) to the toluene and stir.

-

In a separate flask, dissolve 2-(hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous toluene, with a catalytic amount of anhydrous DMF.

-

Slowly add the solution of the alcohol to the stirred thionyl chloride solution at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, carefully quench the reaction with ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine.

-

The product can be further purified by vacuum distillation or column chromatography.

Application in the Synthesis of Anilinopyrimidine Fungicides

Anilinopyrimidines are a significant class of fungicides that act by inhibiting the biosynthesis of methionine, an essential amino acid for fungi.[9][10][11] 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is an ideal precursor for synthesizing novel anilinopyrimidine derivatives.

Diagram of the Application Workflow

Sources

- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | 5993-98-6 [amp.chemicalbook.com]

- 6. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | 2836-44-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resistance.nzpps.org [resistance.nzpps.org]

- 10. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical solutions to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is consistently low. What are the primary factors I should investigate?

A1: Low yields in this synthesis can often be attributed to several critical factors. The most common culprits include incomplete conversion of the starting materials, formation of side products, and degradation of the desired product. A systematic approach to troubleshooting is essential.

-

Reagent Quality: Ensure the purity and dryness of all reagents. Moisture can significantly interfere with many chlorination reactions, particularly those involving sensitive reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Reaction Temperature: Temperature control is paramount. For many chlorination procedures, especially those converting a hydroxymethyl group to a chloromethyl group, excessively high temperatures can lead to the formation of polymeric byproducts or other side reactions.[1] Conversely, a temperature that is too low may result in an incomplete reaction.

-

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.[2] Stopping the reaction too early will result in a low yield due to unreacted starting material, while prolonged reaction times can increase the formation of byproducts.[2]

Q2: I am observing the formation of significant byproducts. What are the likely side reactions, and how can I mitigate them?

A2: Side product formation is a common challenge in pyrimidine synthesis. In the synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine, several side reactions can occur depending on the specific synthetic route employed.

-

Dimerization: Under acidic conditions, the starting material or the product can undergo dimerization, leading to the formation of bis(pyrimidinylmethyl) ether.[3] This can be minimized by controlling the reaction temperature and ensuring a prompt workup to isolate the product from the acidic environment.[1]

-

Over-chlorination: If the reaction conditions are too harsh or if there are other reactive sites on the pyrimidine ring, over-chlorination can occur, leading to the formation of dichlorinated or trichlorinated byproducts.[1] Careful control of stoichiometry and reaction conditions is key to avoiding this.

-

Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially during the workup phase. Quenching the reaction mixture with an ice-cold basic solution, such as sodium bicarbonate, can neutralize acidic byproducts and minimize hydrolysis.[4]

Q3: What are the recommended synthetic routes for preparing 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine?

A3: There are several viable synthetic pathways to this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. A common and effective approach is a two-step synthesis.

-

Step 1: Synthesis of the Pyrimidine Core: This typically involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5] For this specific target molecule, the condensation of trifluoroacetamidine with a suitable β-diketone would be a logical approach to form the 4-methyl-6-(trifluoromethyl)pyrimidine core.[6]

-

Step 2: Introduction of the Chloromethyl Group: This can be achieved through various methods:

-

Chlorination of a Hydroxymethylpyrimidine: If the corresponding 2-(hydroxymethyl)pyrimidine is available or synthesized, it can be converted to the desired 2-(chloromethyl)pyrimidine using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7][8]

-

Chloromethylation of the Pyrimidine Ring: Direct chloromethylation of the 4-methyl-6-(trifluoromethyl)pyrimidine is another possibility, although this can sometimes lead to issues with regioselectivity and the formation of byproducts.[9]

-

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis.

Problem 1: Incomplete Conversion of Starting Material

Symptoms:

-

TLC or GC analysis shows a significant amount of the starting material remaining even after prolonged reaction times.

-

The isolated yield is low, and the primary impurity is the unreacted starting material.

Potential Causes and Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Insufficient Reagent | The stoichiometry of the chlorinating agent or other key reagents may be incorrect. | Carefully re-calculate and re-measure all reagents. For chlorination of a hydroxymethyl group, ensure at least one equivalent of the chlorinating agent is used per hydroxyl group.[10] |

| Low Reaction Temperature | The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC or GC. |

| Poor Reagent Quality | The chlorinating agent may have degraded due to improper storage or handling. | Use a fresh bottle of the chlorinating agent or purify the existing stock if possible. |

| Catalyst Issues | If a catalyst is used, it may be inactive or poisoned. | Ensure the catalyst is of high quality and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). |

Problem 2: Formation of an Unidentified Major Byproduct

Symptoms:

-

A significant new spot appears on the TLC plate, or a new peak is observed in the GC trace.

-

The yield of the desired product is significantly reduced.

Potential Causes and Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Side Reaction Dominates | The reaction conditions may favor a competing reaction pathway. | Re-evaluate the reaction temperature and time. Lowering the temperature can often reduce the rate of side reactions more than the desired reaction.[2] |

| Incorrect Reagent Addition | The order or rate of reagent addition can influence the reaction outcome. | Review the experimental procedure and ensure that reagents are added in the correct order and at the appropriate rate. |

| Solvent Effects | The choice of solvent can have a significant impact on the reaction pathway. | Consider using a different solvent. For example, in some chlorination reactions, using a non-polar solvent can suppress certain side reactions. |

Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

This protocol is a generalized method and may require optimization for specific substrates.

Materials:

-

4-Methyl-6-(trifluoromethyl)pyrimidine

-

Paraformaldehyde

-

Hydrochloric Acid

Procedure:

-

In a round-bottom flask, suspend 4-methyl-6-(trifluoromethyl)pyrimidine and paraformaldehyde in a suitable solvent.

-

Cool the mixture in an ice bath.

-

Slowly bubble hydrogen chloride gas through the mixture while stirring vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction with an ice-cold aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Chlorination of 2-(Hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

Materials:

-

2-(Hydroxymethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, dissolve the 2-(hydroxymethyl)pyrimidine in anhydrous toluene.

-

Slowly add thionyl chloride (1.1-1.2 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The crude 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation, though caution is advised due to potential thermal instability.[1]

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Caption: A logical workflow for troubleshooting low reaction yields.

General Synthetic Pathway

Caption: A generalized two-step synthetic pathway.

References

- An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis - Benchchem.

- Technical Support Center: Chloromethylation Reactions - Benchchem.

- overcoming side reactions in pyrimidine synthesis - Benchchem.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.

- A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH.

- common side products in the chloromethylation of 2-chlorothiophene - Benchchem.

- An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.

- Technical Support Center: Chlorination in Pyrimidine Synthesis - Benchchem.

- CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents.

- Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - Refubium - Freie Universität Berlin.

-

(PDF) Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. Available at: [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.

- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.

- Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.

-

Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. Available at: [Link]

- Preventing byproduct formation in pyrimidine chlorination reactions - Benchchem.

- Pyrimidines.

-

Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

New studies in aromatic chloromethylation - Durham E-Theses. Available at: [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. Available at: [Link]

-

Synthesis and characterization of novel pyrimidi… — Library of Science - Biblioteka Nauki. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available at: [Link]

-

Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists | Acta Pharmaceutica. Available at: [Link]

-

An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media - ResearchGate. Available at: [Link]

- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem.

- Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide - Benchchem.

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. Available at: [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC. Available at: [Link]

- refining the synthesis of 4,6-dichloro-2-methylpyrimidine to improve yield and purity - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. etheses.durham.ac.uk [etheses.durham.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Solvent Selection for 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine Reactions

Welcome to the technical support center for reactions involving 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing solvent selection for this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity is paramount to achieving high yields and purity.[1][2][3] This resource moves beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Core Principles: Understanding the Reactivity of the Substrate

The reactivity of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is dominated by the chloromethyl group, which serves as a potent electrophile. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2).[4][5] Several electronic factors contribute to this high reactivity:

-

Electron-Withdrawing Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density, enhancing the electrophilicity of the methylene carbon attached to the chlorine.[4][5]

-

Inductive Effect of the Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing group, further polarizing the C-Cl bond and making the carbon atom highly susceptible to nucleophilic attack.

-

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the SN2 displacement.[4]

These features make the substrate an excellent partner for a wide range of nucleophiles. However, this reactivity also necessitates careful control of reaction conditions, with solvent selection being the most critical parameter influencing reaction rate, selectivity, and the formation of byproducts.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges in a direct question-and-answer format, providing both explanations and actionable solutions.

Question 1: My reaction is extremely slow or shows no conversion. What are the primary causes and how can I fix it?

Answer: Low or no conversion is one of the most common issues and almost always points to a suboptimal reaction environment that stifles the SN2 mechanism. The most likely culprits are the solvent, temperature, or the nature of the nucleophile itself.

Potential Causes & Solutions:

-

Inappropriate Solvent Choice: The use of polar protic solvents (e.g., ethanol, methanol, water) is a frequent error. These solvents form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and drastically reducing its reactivity.[4][6][7][8]

-

Poor Solubility: If either the pyrimidine substrate or the nucleophile is not fully dissolved, the reaction will be slow and inefficient.

-

Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature. DMF and DMSO offer excellent solvating power for a wide range of reagents.[5]

-

-

Weak Nucleophile: Neutral nucleophiles like amines or alcohols are significantly less reactive than their deprotonated (anionic) counterparts.

-

Solution: If using a neutral nucleophile, consider deprotonating it with a strong, non-nucleophilic base (e.g., NaH for alcohols) before adding the pyrimidine electrophile. For amine nucleophiles, adding a non-nucleophilic base like K₂CO₃ or DIPEA is often sufficient to neutralize the HCl generated during the reaction and drive the equilibrium forward.[4][5]

-

-

Low Reaction Temperature: All reactions have an activation energy barrier. Insufficient thermal energy will result in a slow rate.

-

Solution: Gently increase the temperature in 10-20 °C increments while monitoring the reaction by TLC or LC-MS.[4] Be cautious, as excessive heat can lead to side reactions (see Question 2).

-

Below is a systematic workflow to diagnose and solve low conversion issues.

Question 2: My TLC/LC-MS shows multiple byproduct spots. What are they and how can I improve selectivity?

Answer: The formation of multiple products indicates that competing reaction pathways are occurring. Solvent choice, temperature, and the nature of your nucleophile are the key factors that control the selectivity between the desired SN2 reaction and unwanted side reactions.

Common Side Reactions & Mitigation Strategies:

-

Solvolysis: If a protic solvent (e.g., ethanol, water) is used, the solvent itself can act as a nucleophile, leading to the formation of undesired ether or alcohol byproducts. This is particularly problematic in amination reactions run in alcohols.[9][10]

-

Mitigation: Use an anhydrous polar aprotic solvent. If a protic solvent is unavoidable (e.g., for solubility reasons), run the reaction at the lowest possible temperature to disfavor the less reactive solvent nucleophile.

-

-

Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions (high temperatures, very strong nucleophiles), attack can occur directly on the pyrimidine ring, displacing other groups if present.[4] This is generally less favorable than substitution at the chloromethyl position but can become competitive.

-

Mitigation: Use milder reaction conditions. Avoid excessively high temperatures and overly strong, hard nucleophiles. The SN2 reaction at the chloromethyl group has a lower activation energy and should be favored under kinetic control.[4]

-

-

Elimination (E2): If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it can abstract a proton from the methyl group, leading to elimination products.

-

Mitigation: This is less common for this specific substrate but can be avoided by using less basic nucleophiles or by running the reaction at lower temperatures, which generally favors substitution over elimination.[6]

-

The following diagram illustrates the desired pathway versus potential side reactions.

Question 3: How do I select the best starting solvent for my specific nucleophile?

Answer: A rational solvent choice is based on maximizing the nucleophile's reactivity while ensuring all components remain in solution. A solvent screen is always recommended for optimization, but the following table provides an excellent starting point for various classes of nucleophiles.

| Nucleophile Class | Recommended Solvents | Key Considerations & Rationale |

| Amines (Primary/Secondary) | Acetonitrile (MeCN), DMF | MeCN is often a good first choice due to its lower boiling point, making workup easier.[11][12] DMF is used for less reactive amines or poor solubility. A base like K₂CO₃ or DIPEA is required.[5] |

| Alcohols / Phenols | DMF, THF | The nucleophile must be deprotonated first with a strong base (e.g., NaH) to form the reactive alkoxide/phenoxide. THF is suitable for many alkoxides, while DMF may be needed for less soluble phenoxides. |

| Thiols / Thiophenols | DMF, Ethanol | Thiols are excellent nucleophiles. The reaction is often fast even at room temperature.[5] A base (e.g., K₂CO₃, NaOEt) is used to generate the more potent thiolate anion.[5] |

| Cyanide / Azide | DMSO, DMF | These are excellent SN2 nucleophiles. DMSO can significantly accelerate the rate for these reactions. Ensure anhydrous conditions to prevent hydrolysis of the cyanide ion.[13] |

| Carbanions (e.g., Enolates) | THF, DMF | Strict anhydrous conditions are critical. THF is a standard choice for enolate chemistry. The reaction should be run at low temperatures to control reactivity and prevent side reactions. |

Experimental Protocols

Protocol 1: General Procedure for SN2 Amination

This protocol provides a robust starting point for the reaction of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine with a generic amine nucleophile.

Materials:

-

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Acetonitrile (MeCN), anhydrous (sufficient to make a ~0.1 M solution)

-

Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: Flame-dry or oven-dry all glassware before use. Assemble the reaction flask with a magnetic stir bar and condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent and Nucleophile Addition: Add anhydrous acetonitrile, followed by the amine nucleophile (1.1-1.5 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-82 °C).[11][12] The optimal temperature will depend on the reactivity of the amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Parallel Solvent Screening for Optimization

To empirically determine the best solvent, a parallel screen is highly effective.

Procedure:

-

Set up 4-5 small reaction vials (e.g., 2 mL microwave vials) each with a small stir bar.

-

In each vial, place an identical amount of the pyrimidine substrate, nucleophile, and base (if required).

-

To each vial, add a different anhydrous polar aprotic solvent (e.g., Vial 1: MeCN, Vial 2: DMF, Vial 3: DMSO, Vial 4: THF).

-

Seal the vials and place them in a heating block set to a moderate temperature (e.g., 60 °C).

-

After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS to determine the percent conversion to the desired product.

-

The solvent that provides the highest conversion with the fewest byproducts is the optimal choice for scaling up the reaction.

References

- Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.

- Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis.

- Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.

- Benchchem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.

- Benchchem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.

- ACS Publications. (2025). Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases. Journal of the American Chemical Society.

- Benchchem. (2025).

- ACS Publications. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters.

- Preprints.org. (2023).

- International Journal on Science and Technology. (2025).

- PMC. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.

- Benchchem. (2025). overcoming side reactions in pyrimidine synthesis.

- Benchchem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.

- Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.

- Acta Pharmaceutica. (2025). Optimization of 6-(trifluoromethyl)

- Benchchem. (2025). Optimizing temperature and solvent for (Chloromethyl)(triphenyl)silane reactions.

- Hrčak. (2025). Optimization of 6-(trifluoromethyl)

- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.

- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

- ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)

- Refubium - Freie Universität Berlin. (2025). Optimization of 6-(trifluoromethyl)

- ResearchGate. (2025). (PDF) A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential.

- N.A. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.

- Google Patents. (2013). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.

- N.A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.